

Spectroscopic Profile of Isobutyl 3,5-diamino-4-chlorobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Isobutyl 3,5-diamino-4-chlorobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Isobutyl 3,5-diamino-4-chlorobenzoate** (CAS No. 32961-44-7). Due to the limited availability of public experimental spectra, this document presents a detailed, theoretically-derived spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

- IUPAC Name: **Isobutyl 3,5-diamino-4-chlorobenzoate**
- Molecular Formula: C₁₁H₁₅ClN₂O₂[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 242.70 g/mol [\[1\]](#)[\[2\]](#)
- Appearance: Brown solid[\[4\]](#)
- Melting Point: 86-90 °C[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **Isobutyl 3,5-diamino-4-chlorobenzoate**. These predictions are based on the analysis of the molecule's functional groups and their expected electronic environments.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	s	2H	Ar-H
~4.5	br s	4H	-NH ₂
~4.0	d	2H	-O-CH ₂ -CH-
~2.0	m	1H	-CH ₂ -CH-(CH ₃) ₂
~1.0	d	6H	-CH-(CH ₃) ₂

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~166	C=O (Ester)
~145	C-NH ₂
~128	C-Cl
~120	Ar-CH
~118	C-COO
~71	-O-CH ₂ -
~28	-CH-(CH ₃) ₂
~19	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H Stretch (Amino)
2960-2870	Medium	C-H Stretch (Alkyl)
1720-1700	Strong	C=O Stretch (Ester)
1620-1580	Medium	N-H Bend (Amino)
1600-1450	Medium	C=C Stretch (Aromatic)
1300-1200	Strong	C-O Stretch (Ester)
800-700	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
242/244	100 / 33	[M] ⁺ / [M+2] ⁺ (isotopic pattern for Cl)
186/188	60 / 20	[M - C ₄ H ₈] ⁺
155	40	[M - C ₄ H ₉ O ₂] ⁺
57	80	[C ₄ H ₉] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Isobutyl 3,5-diamino-4-chlorobenzoate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet

using a hydraulic press.

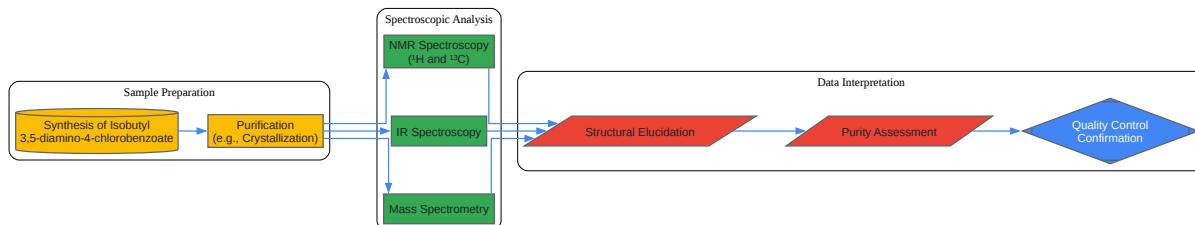
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:
 - Electron Ionization (EI): For volatile and thermally stable compounds.
 - Electrospray Ionization (ESI): For less volatile or thermally labile compounds.
- Instrumentation: Utilize a mass spectrometer capable of high resolution and accurate mass measurements (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer).
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
 - For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy for elemental composition determination.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **Isobutyl 3,5-diamino-4-chlorobenzoate**.



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